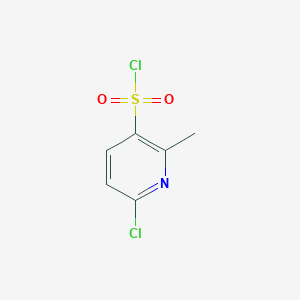

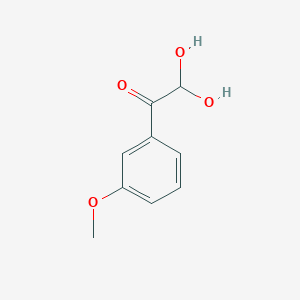

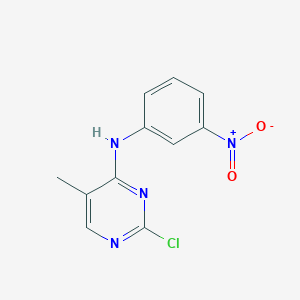

![molecular formula C12H12BNO3 B1425678 {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid CAS No. 1334172-77-8](/img/structure/B1425678.png)

{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid

Descripción general

Descripción

“{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid” is a chemical compound that is related to the 1,4-Dihydropyridine (1,4-DHP) class of compounds . This class of compounds is notable for its diverse pharmaceutical applications . The compound is an intermediate used to prepare thiazolopyridine ureas as antitubercular agents acting through inhibition of DNA gyrase B .

Molecular Structure Analysis

The molecular structure of “{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid” is related to the 1,4-Dihydropyridine (1,4-DHP) class of compounds . The structure-activity relationships for this series of compounds were investigated by manipulating individual aromatic rings located at positions 1, 3, and 5 of the pyridone ring .

Aplicaciones Científicas De Investigación

Boronic Acid Compounds in Materials Science

Boronic acids, including derivatives like "{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid", play a significant role in the development of new materials with unique properties. Lin and Yang (2011) discuss the use of oxo boron clusters and their open frameworks in creating compounds with interesting optical properties such as photoluminescence and second harmonic generation. These materials have potential applications in catalysis, nonlinear optics, display, and lighting devices (Lin & Yang, 2011).

Drug Discovery and Boronic Acid Derivatives

Boronic acids have seen a steady increase in their incorporation into medicinal chemistry endeavors, with several boronic acid drugs approved by the FDA and Health Canada for various therapeutic uses. Plescia and Moitessier (2020) highlight the desirable properties of boronic acids, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. This review explores the discovery processes of boronic acid drugs and synthetic developments that facilitate their addition to organic compounds, suggesting their broad potential in drug discovery (Plescia & Moitessier, 2020).

Environmental Applications: Boron Removal

The role of boronic acid compounds in environmental applications, particularly in the removal of boron from seawater, highlights their importance in addressing environmental concerns. Tu, Nghiem, and Chivas (2010) provide a comprehensive review of the mechanisms and effectiveness of boron removal by reverse osmosis membranes in seawater desalination, demonstrating the environmental relevance of boronic acid derivatives in purifying drinking water (Tu, Nghiem, & Chivas, 2010).

Biochemical and Biomedical Research

Boronic acids and their derivatives also find applications in biochemical and biomedical research. Sensors based on boronic acid with double recognition sites have been developed for improved selectivity and affinity, useful in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide. Bian et al. (2019) discuss how these sensors, owing to their double recognition sites, can significantly enhance binding affinity and selectivity, indicating their potential in medical diagnostics and biochemical research (Bian et al., 2019).

Propiedades

IUPAC Name |

[4-[(2-oxopyridin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQOPXXWYEQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2C=CC=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)

![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)

![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)

![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)